molecular formula C15H14O2 B1313572 2-Methoxy-3'-methylbenzophenone CAS No. 33785-70-5

2-Methoxy-3'-methylbenzophenone

Cat. No. B1313572
CAS RN: 33785-70-5
M. Wt: 226.27 g/mol
InChI Key: RBJKYKUCZRJOEG-UHFFFAOYSA-N
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Description

2-Methoxy-3’-methylbenzophenone is a benzophenone derivative. It has a molecular formula of C15H14O2 and a molecular weight of 226.27 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3’-methylbenzophenone consists of a benzophenone core with a methoxy group (OCH3) and a methyl group (CH3) attached to the phenyl rings .


Physical And Chemical Properties Analysis

2-Methoxy-3’-methylbenzophenone is a colorless liquid . It has a molecular weight of 226.27 g/mol .

Scientific Research Applications

Mass Spectra Analysis

2-Methoxy-3'-methylbenzophenone has been studied for its mass spectra characteristics. Grimshaw, Sell, and Haslett (1974) examined the mass spectra of methoxy and methyl derivatives of 2-methylbenzophenone, noting the fragmentation processes which are significant in understanding the substituent's positions in benzophenones (Grimshaw, Sell, & Haslett, 1974).

Synthesis and Characterization

Bartoń (1979) synthesized and characterized 2-Methoxy-, 2-hydroxy- and 2-acetoxy-5-methylbenzophenones, exploring their potential for anti-inflammatory activity. This indicates its role in synthetic chemistry and potential therapeutic applications (Bartoń, 1979).

Acylation Studies

Yamaguchi et al. (1984) focused on the acylations of methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, a process relevant to the manipulation of benzophenone derivatives for various chemical applications (Yamaguchi et al., 1984).

Oligodeoxyribonucleotide Synthesis

Mishra and Misra (1986) used a derivative of benzophenone, 3-Methoxy-4-phenoxybenzoyl group, for the protection of exocyclic amino groups in nucleosides, crucial for the synthesis of oligodeoxyribonucleotides. This highlights its application in biochemical synthesis and research (Mishra & Misra, 1986).

Photochemical Applications

Plíštil et al. (2006) investigated the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, including methoxy derivatives, for potential applications in synthetic organic chemistry (Plíštil et al., 2006).

Polymer Stabilization

Hodgeman (1979) studied the copolymerization of 2-Hydroxy-4′-vinylbenzophenone with styrene, where the demethylation of 2-methoxy-4′-vinylbenzophenone played a role. This research is important for understanding the light stabilizing effects in polymers (Hodgeman, 1979).

Synthesis of Derivatives

Zhao De-feng (2006) conducted research on the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives, indicating its versatility in chemical synthesis and the production of novel compounds (Zhao, 2006).

Biomass Proxy Studies

Vane and Abbott (1999) utilized methoxyphenols, including 2-methoxyphenol, as proxies for terrestrial biomass to study chemical changes in lignin during hydrothermal alteration, showing its application in environmental and geochemical research (Vane & Abbott, 1999).

UV-Filter Metabolism and Endocrine Effects

Watanabe et al. (2015) studied the metabolism of benzophenone-3 (a related compound) by liver microsomes, providing insights into its endocrine-disrupting activities. This research is crucial for understanding the environmental and health impacts of benzophenone derivatives (Watanabe et al., 2015).

Antioxidant Activities

Kaya, Erçağ, and Kaya (2018) synthesized and characterized dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones, including 2-hydroxy-4-methoxybenzophenone, to study their antioxidant activities. This research demonstrates the potential of benzophenone derivatives in medicinal chemistry and biochemistry (Kaya, Erçağ, & Kaya, 2018).

Energy Storage Technologies

Xing et al. (2020) reported on the use of 3-methylbenzophenone (a structurally similar compound) in the development of all-organic redox flow batteries, showcasing the potential of benzophenone derivatives in advanced energy storage technologies (Xing et al., 2020).

Environmental Monitoring

Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples, highlighting the significance of benzophenone derivatives in environmental monitoring and analysis (Negreira et al., 2009).

Future Directions

2-Methoxy-3’-methylbenzophenone has gained importance in different areas of scientific research and industry. Its potential applications and impacts on various fields are subjects of ongoing research .

properties

IUPAC Name

(2-methoxyphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-5-7-12(10-11)15(16)13-8-3-4-9-14(13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJKYKUCZRJOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493203
Record name (2-Methoxyphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3'-methylbenzophenone

CAS RN

33785-70-5
Record name (2-Methoxyphenyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methoxybenzonitrile (4.3 ml) and the Grignard reagent of m-bromotoluene (6.6 g) in ether was refluxed for 1 h and hydrolysed with dilute hydrochloric acid with heating. The aqueous layer was then extracted with ether, and the resultant organic layer was dried and evaporated to give the title compound (5.5 g) as an oil.
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4.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RC Ellis, WB Whalley, K Ball - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… Hydrolysis of this aniline (3 g) gave 2,4,5'-trihydroxy-2'methoxy-3-methylbenzophenone in pale yellow needles (1.9 g), mp 210" [Found: C, 65.7; H, 5.1; OMe, 11.5. c&1104(OMe) …
Number of citations: 8 pubs.rsc.org
OF Bennett, SMJ Bouchard, R Malloy… - The Journal of …, 1972 - ACS Publications
… 2-Methoxy-3 '-methylbenzophenone (33).—To a stirred solution of 50 ml of water, 50 ml of acetone, and 0.68 g (17 mmol) of sodium hydroxide was …
Number of citations: 6 pubs.acs.org
H Tomioka, K Kimoto, H Murata, Y Izawa - Journal of the Chemical …, 1991 - pubs.rsc.org
Irradiation of 2-methoxydiphenyldiazomethane 1a in diethyl ether at 10 C gave 3-phenyldihydrobenzofuran 3a along with a small amount of the ether adduct 4a, which became the …
Number of citations: 16 pubs.rsc.org
Y Cen - 2006 - search.proquest.com
… Quantum Yield of 2-Methoxy-3-methylbenzophenone … Product Quantum Yield of 2-Methoxy-3-methylbenzophenone … of the Product Formation in 2-Methoxy-3-methylbenzophenone …
Number of citations: 2 search.proquest.com
H Nishino, K Kurosawa - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… le was prepared from 2,4-dihydroxy-2'-methoxy-3-methylbenzophenone, which was heated with potassium hydroxide in ethanol followed by methylation.º 1d was synthesized by the …
Number of citations: 18 www.journal.csj.jp

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